molecular formula C15H17F2NO2 B2431515 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide CAS No. 2034533-48-5

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B2431515
CAS No.: 2034533-48-5
M. Wt: 281.303
InChI Key: LZWVRJOOMFIBME-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide is a synthetic N-substituted benzamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is characterized by a benzamide core structure featuring an acetyl substituent and a 4,4-difluorocyclohexyl group, which may influence its bioactive conformation and metabolic stability. This compound is representative of a class of N-substituted benzamides that have been investigated for their potential to modulate voltage-gated sodium channels (NaV) . Research into such compounds suggests their application in studying a range of physiological conditions, including various pain disorders (such as neuropathic pain, inflammatory pain, and neuralgia) . The mechanism of action is proposed to involve the inhibition of sodium channel activity, thereby reducing neuronal excitability, which is a key pathway in pain signal transduction . Beyond pain research, this chemical class has also been explored in preclinical models for other sodium channel-mediated pathologies, including certain arrhythmias, convulsions, and pruritus . The structural features, particularly the difluorinated cyclohexyl moiety, make it a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c1-10(19)11-2-4-12(5-3-11)14(20)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVRJOOMFIBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide typically involves the following steps:

    Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Acylation Reaction: The 4,4-difluorocyclohexylamine is then acylated with 4-acetylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The difluorocyclohexyl moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-cyclohexylbenzamide: Lacks the difluorocyclohexyl group, which may result in different biological activities and binding affinities.

    4-acetyl-N-(4-fluorocyclohexyl)benzamide: Contains a single fluorine atom, which can alter its chemical properties and reactivity compared to the difluorinated analog.

Uniqueness

4-acetyl-N-(4,4-difluorocyclohexyl)benzamide is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

4-Acetyl-N-(4,4-difluorocyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with an acetyl group and a difluorocyclohexyl moiety. This unique configuration may enhance its binding affinity to various biological targets, contributing to its biological activity.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been investigated as an enzyme inhibitor or modulator of biological pathways, potentially impacting various signaling cascades within cells. The difluorocyclohexyl group may increase the compound's selectivity and potency by stabilizing its interaction with target sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.
  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes that play critical roles in disease mechanisms.

Case Studies and Experimental Data

  • In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to cancer proliferation. For instance, it was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerInhibited cell proliferation
Enzyme inhibitionSpecific inhibition of target enzymes

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide core can significantly influence the compound's potency and selectivity. The presence of the difluorocyclohexyl group is critical for enhancing binding interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide?

The synthesis involves two primary steps:

Fluorination of the cyclohexyl ring : The cyclohexyl precursor is fluorinated using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions (0°C to room temperature) to introduce the 4,4-difluoro substitution .

Amide bond formation : The 4-acetylbenzoyl group is coupled to the fluorinated cyclohexylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . Alternative methods include microwave-assisted synthesis with 4,4-difluorocyclohexylamine and potassium carbonate (K₂CO₃) under controlled heating .

Q. Table 1. Synthetic Methods and Conditions

StepReagents/ConditionsKey ConsiderationsReference
FluorinationDAST, anhydrous solvent, 0°C → RTAvoid moisture; monitor by NMR
Amide couplingDCC/DMAP, DCM, 12–24 hPurify via column chromatography
Microwave synthesisK₂CO₃, DMF, 100°C, microwave irradiationOptimize time for yield

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure (e.g., acetyl proton at ~2.6 ppm, cyclohexyl fluorine coupling patterns) .
  • Mass spectrometry (ESI-MS) : For molecular weight verification (expected [M+H]⁺ ~349.3 g/mol) .
  • HPLC : To assess purity (>95% typical for research-grade material) .
  • X-ray crystallography (if crystals form): Resolves stereochemistry and solid-state interactions .

Q. What biological activities are reported for this compound?

While direct data is limited, structurally related compounds exhibit:

  • Antiviral activity : Benzothiazole derivatives inhibit viral entry mechanisms (e.g., Ebola) via hydrophobic interactions .
  • Enzyme modulation : Fluorinated cyclohexyl groups enhance binding affinity to targets like kinases or proteases .
  • Anticancer potential : Acetyl-benzamide derivatives disrupt cancer cell proliferation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance amide coupling efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce side reactions and improve regioselectivity .
  • Catalyst screening : Test HATU or EDC/HOBt as alternatives to DCC for higher yields in sensitive reactions .

Q. Table 2. Optimization Strategies

ParameterOptimization ApproachExpected OutcomeReference
Coupling reagentHATU/DIEA in DMFYield increase by 15–20%
Reaction timeReduce to 4–6 h with microwave assistanceFaster kinetics
WorkupUse automated flash chromatographyHigher purity

Q. What strategies address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How do structural modifications influence biological activity?

  • Fluorine substitution : The 4,4-difluorocyclohexyl group enhances metabolic stability and target binding via hydrophobic effects .
  • Acetyl group replacement : Switching to a nitro or hydroxyl group alters electron density, affecting enzyme inhibition potency .
  • Benzamide ring expansion : Adding heterocycles (e.g., thiazole) can improve selectivity for kinase targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Crystallographic analysis : Resolve binding modes to confirm target engagement (e.g., Protein Data Bank submissions) .
  • Batch variability checks : Ensure compound purity via HPLC-MS and control for solvent artifacts .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of ligand-receptor complexes .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

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